1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(1-hydroxyethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6(4-7)2-3-6/h5,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACBPSIVJPBIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropanecarbonitrile with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the ethylene oxide to the nitrile group, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydroxyethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(1-Oxoethyl)cyclopropane-1-carbonitrile.
Reduction: Formation of 1-(1-Hydroxyethyl)cyclopropane-1-amine.
Substitution: Formation of various substituted cyclopropane derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
- Cyclopropanecarbonitrile
- 1-(1-Hydroxyethyl)cyclopropane-1-amine
Uniqueness
1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group on the cyclopropane ring
Biological Activity
1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile (CAS No. 1268520-37-1) is an organic compound characterized by its unique cyclopropane structure, which includes a hydroxyethyl group and a nitrile group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological molecules.
The molecular formula of this compound is C6H9NO. Its structure allows for interesting reactivity patterns, making it a valuable building block in organic synthesis. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions may modulate enzyme activity and receptor functions, leading to diverse biological effects.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. For instance, it has been tested against various cancer cell lines and shown to induce apoptosis in hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of certain enzymes involved in cancer progression. Specifically, it has been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- Biochemical Interactions : The compound's structure enables it to interact with multiple biological pathways, potentially affecting cellular processes such as proliferation and apoptosis. This makes it a candidate for further exploration in drug development.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various cyclopropane derivatives, this compound was found to significantly reduce cell viability in FaDu hypopharyngeal tumor cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that this compound effectively inhibited carbonic anhydrases IX and XII. These enzymes are overexpressed in many tumors and contribute to tumor acidity and growth; thus, their inhibition could be a therapeutic strategy for cancer treatment.
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile | Hydroxyethyl group at different position | Moderate anticancer activity |
| Cyclopropanecarbonitrile | Lacks hydroxyethyl substitution | Limited biological activity |
| 1-(1-Hydroxyethyl)cyclopropane-1-amine | Amine instead of nitrile | Potential neuroprotective effects |
Q & A
Q. What are the optimal synthetic routes for 1-(1-Hydroxyethyl)cyclopropane-1-carbonitrile, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach for synthesizing cyclopropane carbonitriles involves Grignard reagent reactions with nitriles. For example, phenylmagnesium bromide reacts with cyclopropanecarbonitrile under anhydrous conditions (e.g., diethyl ether) to form 1-phenylcyclopropanecarbonitrile . Adapting this method, this compound could be synthesized via nucleophilic addition of a hydroxyethyl Grignard reagent to cyclopropanecarbonitrile. Key parameters to optimize include:
- Temperature : Low temperatures (−10°C to 0°C) to minimize side reactions.
- Solvent : Anhydrous ethers (e.g., THF) to stabilize intermediates.
- Workup : Quenching with aqueous NH₄Cl to isolate the product.
Yields can be improved by iterative purification (e.g., column chromatography) and monitoring via LCMS or NMR .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- ¹H NMR : The hydroxyethyl group (–CH₂CH₂OH) will show distinct resonances:
- A triplet (~δ 1.2–1.5 ppm) for the methylene adjacent to the cyclopropane.
- A multiplet (~δ 3.5–3.8 ppm) for the –CH₂OH group.
- ¹³C NMR : The nitrile carbon appears at ~δ 115–120 ppm, while the cyclopropane carbons resonate at δ 10–25 ppm .
- IR : A sharp peak at ~2240 cm⁻¹ (C≡N stretch) and a broad O–H stretch (~3200–3600 cm⁻¹) confirm the hydroxyethyl and nitrile groups .
Advanced Research Questions
Q. What computational strategies can predict the regioselectivity of electrophilic substitutions on the cyclopropane ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For example:
- Electrophilic Attack : The cyclopropane ring’s strain enhances reactivity at specific positions. Substituents like –OH may direct electrophiles via inductive effects.
- Case Study : In 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile, electron-withdrawing groups (e.g., Cl) deactivate the ring, while methoxy groups activate para positions .
Computational tools like Gaussian or ORCA can simulate transition states to validate predictions .
Q. How do steric and electronic effects of the hydroxyethyl group influence the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Steric Effects : The hydroxyethyl group’s bulk may hinder binding to flat active sites (e.g., kinases) but enhance interactions with hydrophobic pockets.
- Electronic Effects : Hydrogen bonding via the –OH group can stabilize enzyme-ligand complexes. For analogs like 1-(3,4-dihydroxyphenyl)cyclopropanecarbonitrile, phenolic –OH groups form strong H-bonds with catalytic residues .
- Experimental Validation : Competitive binding assays (e.g., SPR or ITC) using mutated enzymes can isolate steric/electronic contributions .
Q. What strategies resolve contradictions in reported biological activities of cyclopropane carbonitriles with varying substituents?
- Methodological Answer :
- Data Normalization : Compare activities under standardized assay conditions (e.g., fixed pH, temperature). For instance, 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile shows variable IC₅₀ values across cell lines due to metabolic stability differences .
- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing –OH with –OCH₃) can clarify functional group roles. For example, nitro-to-amine reduction in 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile increases solubility and alters target affinity .
- Meta-Analysis : Cross-reference PubChem BioAssay data to identify trends in target selectivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
